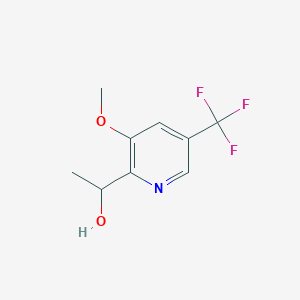
1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science
準備方法
The synthesis of 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another approach involves the use of trifluoromethylation reactions, where the trifluoromethyl group is introduced into the pyridine ring through various reagents and catalysts . Industrial production methods often optimize these reactions for higher yields and cost-effectiveness.
化学反応の分析
1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol involves its interaction with molecular targets through its trifluoromethyl and methoxy groups. These groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity. The pathways involved depend on the specific biological target and the context in which the compound is used .
類似化合物との比較
1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanol can be compared with other trifluoromethylpyridine derivatives, such as:
1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol: Similar in structure but with a fluorine atom instead of a methoxy group.
(5-Trifluoromethyl-pyridin-2-yl)methanol: Lacks the methoxy group, affecting its reactivity and applications.
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and interaction profiles compared to its analogs.
特性
分子式 |
C9H10F3NO2 |
|---|---|
分子量 |
221.18 g/mol |
IUPAC名 |
1-[3-methoxy-5-(trifluoromethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C9H10F3NO2/c1-5(14)8-7(15-2)3-6(4-13-8)9(10,11)12/h3-5,14H,1-2H3 |
InChIキー |
GWYOWRMZNXLMJT-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline](/img/structure/B13669762.png)
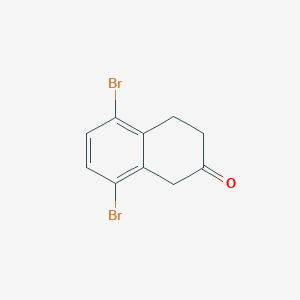
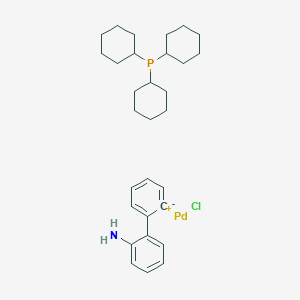
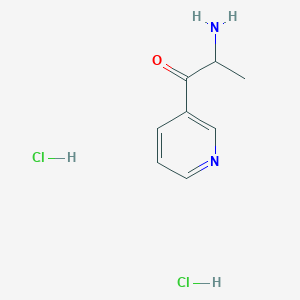
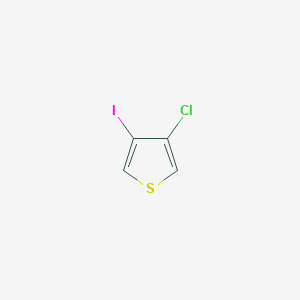
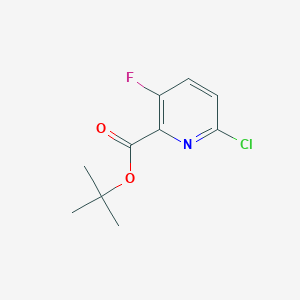
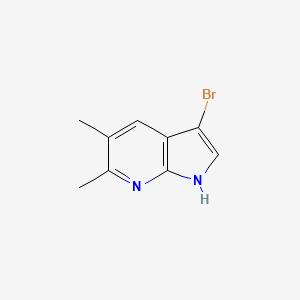
![5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13669801.png)
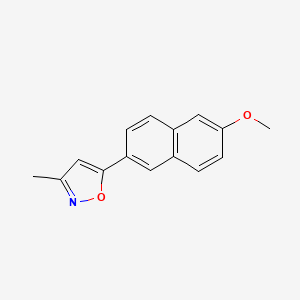
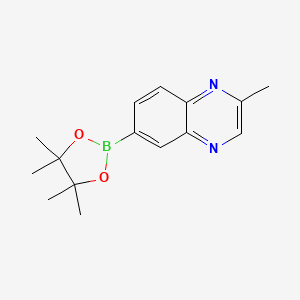
![Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13669820.png)

